molecular formula C11H13ClO4 B12696825 Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate CAS No. 85098-93-7

Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate

Cat. No.: B12696825
CAS No.: 85098-93-7
M. Wt: 244.67 g/mol
InChI Key: ALHKAHMAUJFZGF-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate is an organic compound with the molecular formula C11H13ClO4 It is a derivative of anisic acid and features a chloro, dimethyl, and hydroxy substitution on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate typically involves the esterification of the corresponding carboxylic acid. The process begins with the chlorination of 2,5-dimethyl-6-hydroxybenzoic acid, followed by methylation using methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-chloro-2,5-dimethyl-6-oxo-p-anisate, while reduction could produce 3-hydroxy-2,5-dimethyl-6-hydroxy-p-anisate .

Scientific Research Applications

Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate exerts its effects involves interactions with specific molecular targets. The hydroxy and chloro groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-2,5-dimethyl-4-hydroxybenzoate
  • Methyl 3-chloro-2,5-dimethyl-6-methoxybenzoate
  • Methyl 3-chloro-2,5-dimethyl-6-hydroxybenzoate

Uniqueness

Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and hydroxy groups on the aromatic ring allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .

Properties

CAS No.

85098-93-7

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

methyl 5-chloro-2-hydroxy-4-methoxy-3,6-dimethylbenzoate

InChI

InChI=1S/C11H13ClO4/c1-5-7(11(14)16-4)9(13)6(2)10(15-3)8(5)12/h13H,1-4H3

InChI Key

ALHKAHMAUJFZGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)OC)C)O)C(=O)OC

Origin of Product

United States

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